Chir-124
説明
CHIR-124は、DNA損傷応答および細胞周期調節に重要な役割を果たすセリン/スレオニンキナーゼであるチェックポイントキナーゼ1(Chk1)の強力で選択的な阻害剤です。 この化合物は、キノロン系低分子であり、in vitroおよびin vivo研究の両方で、トポイソメラーゼI毒物の細胞毒性を高める可能性を示しています .
作用機序
CHIR-124は、チェックポイントキナーゼ1を選択的に阻害することで効果を発揮します。 この阻害は、DNA損傷応答と細胞周期調節を破壊し、癌細胞のDNA損傷剤に対する感受性を高めます。 含まれる分子標的と経路には以下が含まれます。
Chk1阻害: this compoundは、チェックポイントキナーゼ1のATP結合部位に結合し、その活性化とその後の下流標的のリン酸化を防ぎます。
細胞周期チェックポイント: チェックポイントキナーゼ1の阻害は、S期とG2-M期の細胞周期チェックポイントを無効にし、癌細胞のアポトーシスと細胞死を増加させます
類似の化合物との比較
類似の化合物
UCN-01: チェックポイントキナーゼ1の別の阻害剤ですが、this compoundとは構造的に異なります。
エレスクロモール: 癌細胞を標的とする化合物ですが、メカニズムは異なります。
チロホスチン-9: 癌研究で類似の用途を持つ阻害剤。
ブレフェルジンA: 類似の研究コンテキストで使用される化合物ですが、作用機序は異なります
This compoundのユニークさ
This compoundは、チェックポイントキナーゼ1に対する高い効力と選択性によりユニークです。 前臨床研究では、トポイソメラーゼI毒物の細胞毒性効果を高める能力が示されており、癌研究と潜在的な治療開発において貴重なツールとなっています .
生化学分析
Biochemical Properties
CHIR-124 potently and selectively inhibits Chk1 in vitro . It interacts synergistically with topoisomerase poisons (e.g., camptothecin or SN-38) in causing growth inhibition in several p53-mutant solid tumor cell lines .
Cellular Effects
This compound abrogates the SN-38–induced S and G2-M checkpoints and potentiates apoptosis in MDA-MD-435 breast cancer cells . The abrogation of the G2-M checkpoint and induction of apoptosis by this compound are enhanced by the loss of p53 .
Molecular Mechanism
This compound treatment can restore the level of cdc25A protein, which is normally targeted by Chk1 for degradation following DNA damage, indicating that Chk1 signaling is suppressed in the presence of this compound .
Temporal Effects in Laboratory Settings
In an MDA-MD-435 (mutant p53) breast cancer xenograft model, this compound synergized with CPT-11 in suppressing tumor growth . Increased TUNEL staining was also observed in the tumors from animals treated with the combination .
Dosage Effects in Animal Models
The enhancement of cell death by this compound was markedly increased in isogenic p53-null and p21-null HCT116 cells, supporting the hypothesis that chk1 inhibitors are particularly effective in killing tumors with a defective G2/M checkpoint when used in combination with cytotoxic drugs .
準備方法
合成ルートと反応条件
CHIR-124は、キノロン誘導体を用いた一連の化学反応によって合成されます。 特定の合成ルートと反応条件は、所有権であり、詳細な情報は公的に入手できません。 合成には、目的のキノロン構造を得るために、さまざまな試薬や触媒が使用されていることは知られています .
工業生産方法
This compoundの工業生産は、低分子阻害剤の合成のための標準プロトコルに従っています。 通常、化合物の純度と有効性を保証するために、大規模な化学合成、精製、および品質管理プロセスが含まれます。 工業生産で使用される正確な方法と条件は、所有権であり、公には公開されていません .
化学反応の分析
反応の種類
CHIR-124は主に、キノロン誘導体に見られる典型的な反応を起こします。 これらには以下が含まれます。
酸化: this compoundは、特にキノロン環で、酸化反応を起こす可能性があります。
還元: この化合物は、特定の条件下で還元される可能性もあります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノロンオキシドの生成につながる可能性があり、還元は還元されたキノロン誘導体の生成につながる可能性があります .
科学研究への応用
This compoundは、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。
科学的研究の応用
CHIR-124 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.
Biology: Employed in research to understand the DNA damage response and the role of checkpoint kinase 1 in cellular processes.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in combination with topoisomerase I poisons like camptothecin and SN-38. .
Industry: Utilized in the development of new therapeutic agents targeting checkpoint kinase 1 for cancer treatment
類似化合物との比較
Similar Compounds
UCN-01: Another checkpoint kinase 1 inhibitor, but structurally distinct from CHIR-124.
Elesclomol: A compound that also targets cancer cells but through a different mechanism.
Tyrphostin-9: An inhibitor with similar applications in cancer research.
Brefeldin A: A compound used in similar research contexts but with a different mechanism of action
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for checkpoint kinase 1. It has shown significant promise in preclinical studies for its ability to enhance the cytotoxic effects of topoisomerase I poisons, making it a valuable tool in cancer research and potential therapeutic development .
生物活性
CHIR-124 is a novel and potent inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle, particularly in response to DNA damage. Its primary therapeutic potential lies in enhancing the efficacy of chemotherapeutic agents, especially topoisomerase I poisons, by abrogating cell cycle checkpoints and promoting apoptosis in tumor cells. This article reviews the biological activity of this compound, supported by experimental findings, case studies, and relevant data.
This compound functions primarily by inhibiting Chk1, leading to the following biological activities:
- Abrogation of Cell Cycle Checkpoints : this compound disrupts the S and G2-M phase checkpoints, which are crucial for DNA repair and cell cycle progression following DNA damage.
- Synergistic Cytotoxicity : The compound enhances the cytotoxic effects of topoisomerase I inhibitors like camptothecin and SN-38 in various cancer cell lines, particularly those with p53 mutations .
In Vitro Studies
In vitro studies have demonstrated that this compound selectively inhibits Chk1 with an IC50 value of approximately 0.0003 μmol/L. The compound has been shown to synergistically interact with topoisomerase poisons, leading to significant growth inhibition in several human tumor cell lines, including:
- MDA-MB-231 (breast cancer)
- MDA-MB-435 (breast cancer)
- SW620 (colon cancer)
- COLO 205 (colon cancer)
Table 1 summarizes the effects of this compound in combination with various topoisomerase I inhibitors:
Cell Line | Topoisomerase I Inhibitor | Combination Effect | Reference |
---|---|---|---|
MDA-MB-231 | Camptothecin | Enhanced apoptosis | |
MDA-MB-435 | SN-38 | Increased cytotoxicity | |
SW620 | Irinotecan | Potentiated growth inhibition |
In Vivo Studies
In vivo experiments using xenograft models have shown that this compound significantly enhances the antitumor effects of irinotecan. The compound's ability to abrogate the G2-M checkpoint leads to increased tumor apoptosis and improved efficacy of chemotherapy treatments.
Case Studies
Several case studies highlight the effectiveness of this compound in various cancer models:
- Breast Cancer Model : In an orthotopic breast cancer xenograft model, treatment with this compound combined with irinotecan resulted in a notable reduction in tumor size compared to control groups .
- Colorectal Cancer Model : In colorectal cancer models, this compound's ability to sensitize tumors lacking functional p53 was particularly evident, leading to increased rates of mitotic death .
Additional Biological Activities
Beyond its role as a Chk1 inhibitor, this compound has shown limited activity against other kinases such as PDGFR and FLT3, albeit at significantly higher concentrations (10 to 100-fold less potent than against Chk1) . This suggests a degree of selectivity that may contribute to its therapeutic profile.
特性
IUPAC Name |
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBBVMDHIRCTG-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405168-58-3 | |
Record name | CHIR-124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHIR-124 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHIR-124 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。